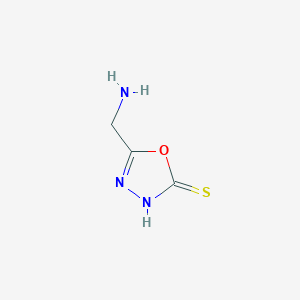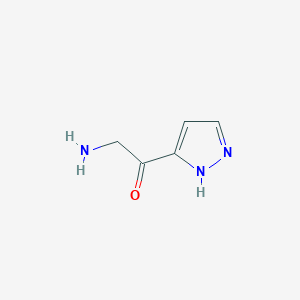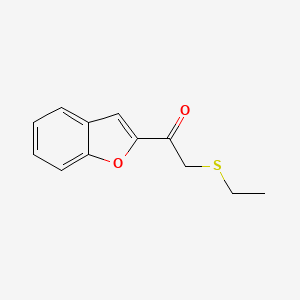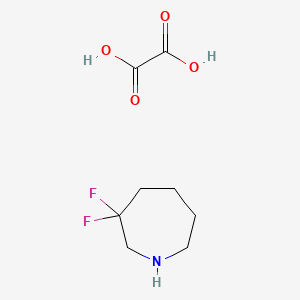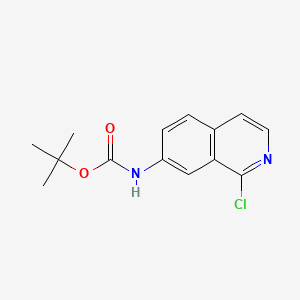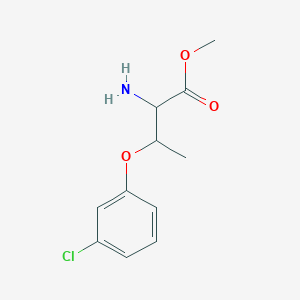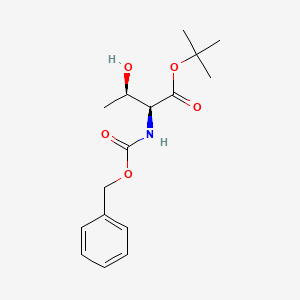
Z-Thr-otbu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Thr-otbu, also known as N-Cbz-L-Threonine tert-butyl ester, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis due to its protective groups, which help prevent unwanted side reactions during the synthesis process. The compound is characterized by its stability and ease of handling, making it a valuable reagent in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Z-Thr-otbu can be synthesized through the reaction of tert-butyl 2,2,2-trichloroacetimidate with N-Cbz-L-Threonine. The reaction typically involves the use of a base, such as sodium hydride, in an organic solvent like tetrahydrofuran. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control of reaction conditions and efficient production of the compound. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is synthesized on a solid support and then cleaved off once the synthesis is complete .
Análisis De Reacciones Químicas
Types of Reactions
Z-Thr-otbu undergoes various chemical reactions, including:
Substitution Reactions: The protective groups can be selectively removed under acidic conditions, allowing for further functionalization of the threonine residue.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in peptide synthesis.
Coupling Reactions: This compound is often used in coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl protecting group.
Coupling Reagents: Reagents like HATU or DIC are used to facilitate the formation of peptide bonds.
Solvents: Organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) are frequently used.
Major Products Formed
The major products formed from reactions involving this compound are typically peptides with threonine residues. The protective groups are removed to yield the final peptide product, which can then be further modified or used in various applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Z-Thr-otbu is used extensively in the synthesis of peptides and proteins. Its protective groups help prevent side reactions, allowing for the efficient assembly of complex peptide sequences .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. The compound’s stability and ease of use make it a valuable tool in these studies .
Medicine
In medicine, peptides synthesized with this compound are used in the development of therapeutic agents. These peptides can act as drugs or drug delivery systems, targeting specific cells or tissues in the body .
Industry
In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptide-based drugs. Its use in automated peptide synthesizers allows for the efficient and cost-effective production of these compounds .
Mecanismo De Acción
The mechanism of action of Z-Thr-otbu involves its role as a protective group in peptide synthesis. The tert-butyl ester and N-Cbz groups protect the threonine residue from unwanted side reactions during the synthesis process. Once the peptide synthesis is complete, these protective groups are removed under acidic conditions, yielding the final peptide product .
Comparación Con Compuestos Similares
Similar Compounds
Z-Tyr-OtBu: A tyrosine derivative with similar protective groups used in peptide synthesis.
Fmoc-Thr(tBu)-OH: Another threonine derivative used in peptide synthesis, but with different protective groups.
Uniqueness
Z-Thr-otbu is unique in its combination of protective groups, which provide stability and ease of handling during peptide synthesis. Its use in automated peptide synthesizers and solid-phase peptide synthesis techniques further enhances its utility in both research and industrial applications .
Propiedades
Fórmula molecular |
C16H23NO5 |
|---|---|
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
tert-butyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C16H23NO5/c1-11(18)13(14(19)22-16(2,3)4)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)/t11-,13+/m1/s1 |
Clave InChI |
ZRQUTSHDNGTITM-YPMHNXCESA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O |
SMILES canónico |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide](/img/structure/B15303051.png)
![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)
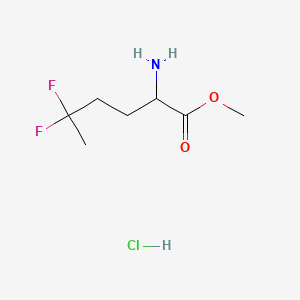
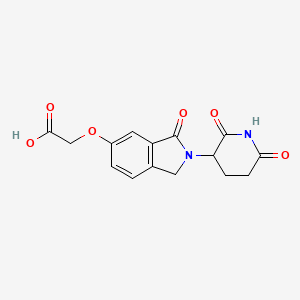
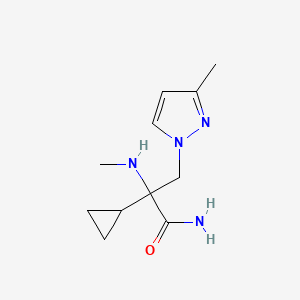
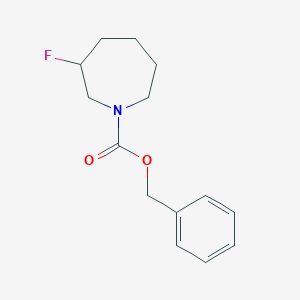
![3-(6-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15303081.png)
![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride](/img/structure/B15303083.png)
